molecular formula C23H24N2O4S B5148380 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5148380
M. Wt: 424.5 g/mol
InChI Key: AYICIPLTAULLBW-UHFFFAOYSA-N
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Description

5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with the molecular formula C23H24N2O5S. This compound is known for its unique structural features, which include a tert-butylphenoxy group and a diazinane-4,6-dione core.

Preparation Methods

The synthesis of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps. The synthetic route typically starts with the preparation of the tert-butylphenoxy ethoxy benzaldehyde intermediate. This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved in these processes are still under investigation, but they likely include modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

When compared to similar compounds, 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique structural features and diverse applications. Similar compounds include:

Overall, this compound is a versatile compound with significant potential in various fields of research and industry.

Properties

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-23(2,3)16-6-10-18(11-7-16)29-13-12-28-17-8-4-15(5-9-17)14-19-20(26)24-22(30)25-21(19)27/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICIPLTAULLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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